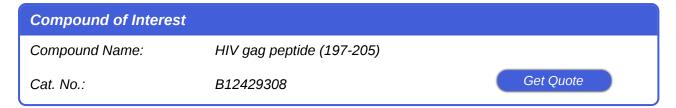


Immunological Significance of HIV Gag p24 197-205: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the immunological significance of the HIV Gag p24 197-205 epitope and its human equivalent, with a focus on its role in cellular immunity, association with viral control, and implications for vaccine and therapeutic development.

Executive Summary

The Human Immunodeficiency Virus (HIV) Gag p24 protein is a major structural component of the viral capsid and a critical target for the host immune system. Within this protein, the amino acid sequence 197-205 has been identified as a key epitope in murine models, recognized by cytotoxic T-lymphocytes (CTLs) in the context of the H-2Kd major histocompatibility complex (MHC) class I molecule. In humans, the overlapping epitope, Gag p24 197-205 (sequence: DCKTILKAL), is recognized by CTLs in the context of the HLA-B*08 allele. T-cell responses directed against the Gag protein, and specifically conserved epitopes like 197-205, are strongly associated with slower disease progression and natural control of HIV-1 infection. This guide synthesizes the available scientific data on this epitope, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Quantitative Data on Gag p24 197-205 and Correlates of Immune Control



The following tables summarize the quantitative data available regarding the Gag p24 197-205 epitope and its human equivalent, DCKTILKAL.

Table 1: Epitope Characteristics and HLA Binding

Epitope Sequence	Organism	Residues	Restricting Allele	Binding Affinity (IC50)
AMQMLKETI	Mouse	Gag p24 197- 205	H-2Kd	Data not available in searched literature
DCKTILKAL	Human	Gag p24 197- 205	HLA-B*08:01	Data not available in searched literature

Table 2: T-Cell Responses to Gag p24 197-205 (DCKTILKAL) in HIV-1 Infected Individuals

Patient Cohort	T-Cell Response Metric	Frequency of Responders	Magnitude of Response (SFU/106 PBMC)
Elite Controllers	IFN-y ELISpot	Higher frequency compared to progressors	Generally robust responses
Viremic Controllers	IFN-y ELISpot	Intermediate frequency	Variable responses
Chronic Progressors	IFN-y ELISpot	Lower frequency compared to controllers	Weaker or absent responses

Note: Specific quantitative values for the frequency and magnitude of T-cell responses to the DCKTILKAL epitope in different patient cohorts were not consistently available in the searched literature. The table reflects the general trends observed in multiple studies.



Table 3: Correlation of Gag-Specific T-Cell Responses with Viral Load

T-Cell Response Specificity	Patient Cohort	Correlation with Viral Load	Representative Viral Load
Gag-specific CD8+ T-cells	Elite Controllers	Inverse	< 50 copies/mL
Gag-specific CD8+ T-cells	Viremic Controllers	Inverse	50 - 2,000 copies/mL
Gag-specific CD8+ T-cells	Chronic Progressors	Positive or no correlation	> 10,000 copies/mL

Note: While a strong inverse correlation exists between overall Gag-specific T-cell responses and viral load, specific data directly linking responses to the 197-205 epitope with viral load in large cohorts is limited. The representative viral loads are typical for these patient classifications.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature for assessing T-cell responses to the HIV Gag p24 197-205 epitope are provided below.

Interferon-Gamma (IFN-y) ELISpot Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokinesecreting cells at the single-cell level.

Materials:

- 96-well PVDF membrane plates
- Anti-human IFN-y capture antibody
- Biotinylated anti-human IFN-y detection antibody
- Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)



- BCIP/NBT or AEC substrate
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin
- HIV Gag p24 197-205 peptide (or peptide pool)
- Phytohemagglutinin (PHA) as a positive control
- Peripheral blood mononuclear cells (PBMCs)

Procedure:

- Plate Coating: Coat the ELISpot plate wells with anti-human IFN-y capture antibody overnight at 4°C.
- Blocking: Wash the wells with sterile PBS and block with RPMI-1640 medium containing 10% FBS for at least 2 hours at 37°C.
- Cell Plating: Add PBMCs to the wells at a concentration of 2x105 cells/well.
- Stimulation: Add the Gag p24 197-205 peptide to the corresponding wells at a final concentration of 1-10 μg/mL. Use PHA as a positive control and medium alone as a negative control.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Detection: Lyse the cells and wash the wells. Add the biotinylated anti-human IFN-y detection antibody and incubate for 2 hours at room temperature.
- Enzyme Conjugation: Wash the wells and add streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.
- Development: Wash the wells and add the substrate. Monitor for the development of spots.
- Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISpot reader. Each spot represents a single IFN-y secreting cell.



Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric characterization of T-cell responses, identifying the phenotype of responding cells and the combination of cytokines they produce.

Materials:

- PBMCs
- HIV Gag p24 197-205 peptide (or peptide pool)
- Brefeldin A and Monensin (protein transport inhibitors)
- Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8)
- Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
- Fixation/Permeabilization buffers
- FACS buffer (PBS with 2% FBS)
- Flow cytometer

Procedure:

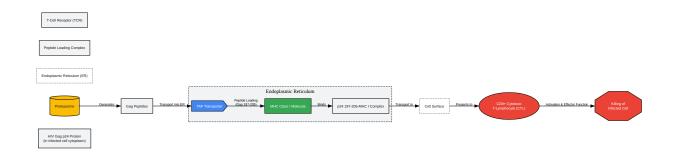
- Stimulation: Stimulate 1-2x106 PBMCs with the Gag p24 197-205 peptide (1-10 μg/mL) in the presence of co-stimulatory antibodies (anti-CD28 and anti-CD49d) for 1 hour at 37°C.
- Protein Transport Inhibition: Add Brefeldin A and Monensin and incubate for an additional 5 hours at 37°C.
- Surface Staining: Wash the cells with FACS buffer and stain with fluorochrome-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.
- Fixation and Permeabilization: Wash the cells and fix with a fixation buffer for 20 minutes at room temperature. Then, wash and permeabilize the cells using a permeabilization buffer.
- Intracellular Staining: Stain the cells with fluorochrome-conjugated antibodies against intracellular cytokines for 30 minutes at room temperature in the dark.



- Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
- Analysis: Analyze the data using flow cytometry software to identify the frequency of cytokine-producing CD4+ and CD8+ T-cells.

Visualizations of Pathways and Workflows

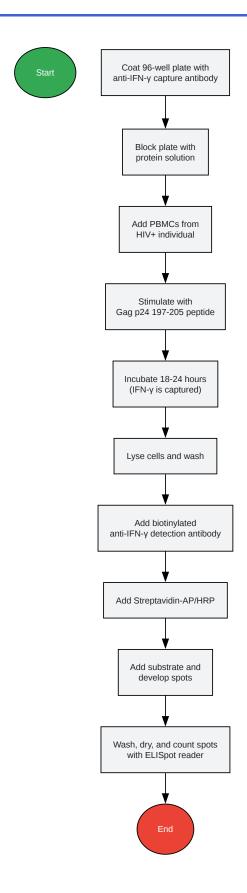
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to the immunological significance of the HIV Gag p24 197-205 epitope.



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Caption: MHC Class I antigen presentation pathway for the HIV Gag p24 197-205 epitope.

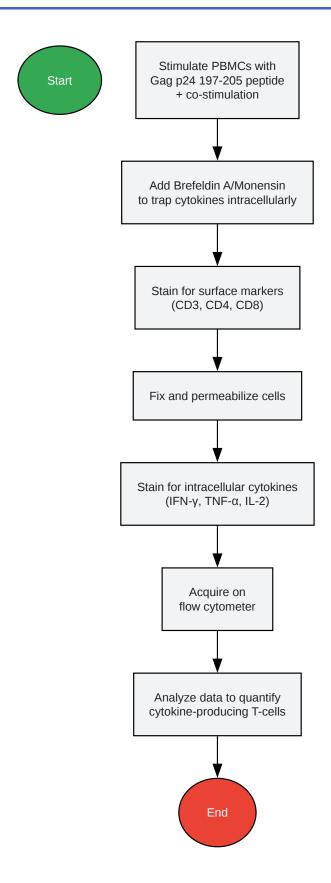




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Caption: Experimental workflow for the IFN-y ELISpot assay.

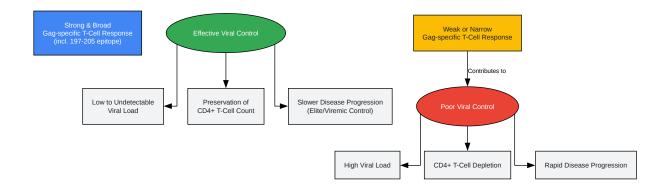




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Caption: Experimental workflow for Intracellular Cytokine Staining (ICS).





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Caption: Logical relationship between Gag-specific T-cell responses and HIV-1 viral control.

Conclusion and Future Directions

The HIV Gag p24 197-205 epitope, and its human counterpart DCKTILKAL, represent a critical target for the cellular immune response to HIV-1. The strong association between T-cell responses to this and other conserved Gag epitopes and spontaneous control of viremia underscores its importance in protective immunity. This technical guide provides a comprehensive overview of the current understanding of this epitope, including the available quantitative data, detailed experimental protocols for its study, and visual representations of the underlying biological processes.

Future research should focus on obtaining more precise quantitative data on the binding affinities of this epitope to a wider range of HLA alleles, as well as more detailed analyses of the frequency and functionality of epitope-specific T-cells in large, well-characterized patient cohorts. Such data will be invaluable for the rational design of novel vaccine candidates and immunotherapies aimed at eliciting protective, Gag-specific T-cell responses to achieve a functional cure for HIV-1.



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